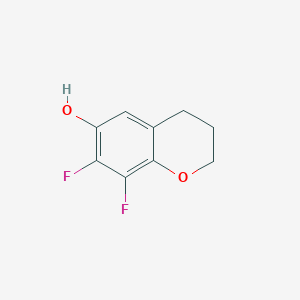

7,8-Difluorochroman-6-ol

Description

Structure

3D Structure

Properties

CAS No. |

1029476-88-7 |

|---|---|

Molecular Formula |

C9H8F2O2 |

Molecular Weight |

186.15 g/mol |

IUPAC Name |

7,8-difluoro-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C9H8F2O2/c10-7-6(12)4-5-2-1-3-13-9(5)8(7)11/h4,12H,1-3H2 |

InChI Key |

LKAROKSYQNXXBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C(=C2OC1)F)F)O |

Origin of Product |

United States |

Significance of Fluorinated Chromanols in Contemporary Synthetic and Mechanistic Chemistry

The incorporation of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool in modern chemistry. tandfonline.comomicsonline.org Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a parent compound. tandfonline.comnumberanalytics.com

In the context of chromanols, a class of compounds featuring a chroman skeleton with a hydroxyl group, fluorination holds particular importance for several reasons:

Metabolic Stability: The substitution of a hydrogen atom with a fluorine atom at a site susceptible to metabolic attack can block or slow down oxidative metabolism. numberanalytics.comresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage and thereby enhancing the metabolic stability and half-life of the molecule. numberanalytics.comresearchgate.net

Conformational Control: The presence of fluorine can impose a conformational bias on the molecule, influencing its three-dimensional shape. researchgate.net This can be a critical factor in achieving the optimal orientation for binding to a specific biological target.

These modifications are crucial in mechanistic studies, where researchers aim to understand the relationship between a molecule's structure and its activity. By comparing fluorinated chromanols with their non-fluorinated analogs, chemists can probe the importance of specific metabolic pathways or binding interactions.

Research Landscape of Chroman Derivatives with Precise Fluorination Patterns

The specific placement of fluorine atoms on the chroman ring is a key area of research, as different substitution patterns can lead to vastly different properties and applications. The study of chroman derivatives with precise fluorination patterns is not arbitrary; it is a rational approach to molecular design. nih.gov

Researchers synthesize and evaluate series of chroman derivatives where the number and location of fluorine atoms are systematically varied. For example, the properties of 7,8-Difluorochroman-6-ol can be compared to other derivatives like 5,7-difluorochroman-4-ol (B1424309) or 6,8-difluorochroman-4-ol to understand the specific contribution of the fluorine atoms at the C-7 and C-8 positions versus other locations. sigmaaldrich.comchemicalbook.com

This line of research is prominent in several areas:

Medicinal Chemistry: Many research efforts focus on synthesizing chiral chromans and their derivatives for potential therapeutic uses. chemrxiv.org For instance, fluorinated chromanol derivatives have been investigated for their role in developing agents for neurodegenerative disorders and as inhibitors of specific enzymes. researchgate.netacs.org The precise fluorination pattern is often critical for achieving the desired biological activity. For example, (R)-5,7-difluorochroman-4-ol is known as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker. smolecule.com

Materials Science: Fluorinated chroman derivatives have also been explored for their use in liquid crystal media. google.com The high dipole moment and altered electronic properties conferred by the fluorine atoms can be advantageous for creating materials with specific dielectric and optical anisotropy, which are important for display technologies. google.com

Synthetic Methodology: The development of new and efficient ways to synthesize these precisely fluorinated chromans is an active field of research. This includes methods like asymmetric transfer hydrogenation to create specific stereoisomers, which can be crucial for biological activity, and photoredox-catalyzed reactions for building the chromanol core. researchgate.netnih.gov

The study of compounds like 7,8-Difluorochroman-6-ol and its isomers provides fundamental insights that guide the rational design of future molecules with optimized properties for a wide range of scientific and technological applications.

Advanced Synthetic Methodologies for 7,8-Difluorochroman-6-ol

The synthesis of fluorinated heterocyclic compounds is a significant focus in medicinal and materials chemistry. The target molecule, 7,8-Difluorochroman-6-ol, presents a unique synthetic challenge due to the specific placement of two adjacent fluorine atoms on the aromatic ring of the chroman scaffold. This article explores advanced and regioselective synthetic strategies for its preparation, focusing on methods for both the introduction of fluorine atoms and the construction of the core chroman ring system.

Elucidating Chemical Reactivity and Transformation Pathways of 7,8 Difluorochroman 6 Ol

Impact of the Difluorination Pattern on Electronic Density and Reactivity

The introduction of two fluorine atoms at the C-7 and C-8 positions of the chromanol ring significantly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) is a primary determinant of the compound's reactivity. nih.govmdpi.com This effect leads to a general decrease in electron density across the aromatic π-system. nih.gov

The consequence of this electron withdrawal is a notable polarization of the carbon-fluorine bonds and a decrease in the electron density of the benzene (B151609) ring. mdpi.com This redistribution of electron density has several implications:

Acidity of the C-6 Hydroxyl Group: The electron-withdrawing nature of the fluorine atoms stabilizes the corresponding phenoxide ion formed upon deprotonation of the C-6 hydroxyl group. This stabilization increases the acidity of the hydroxyl proton compared to its non-fluorinated counterpart.

Oxidation Potential: The decreased electron density on the aromatic ring makes it more difficult to remove an electron, thereby increasing the oxidation potential of the C-6 hydroxyl group.

Susceptibility to Nucleophilic Attack: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, a pathway less favorable in electron-rich chromanols. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), can quantify these effects by mapping the molecular electrostatic potential (MEP) and calculating the energies of frontier molecular orbitals (HOMO and LUMO). nih.govrsc.org In related fluorinated aromatic compounds, DFT calculations have shown that fluorination lowers the energy of both the HOMO and LUMO. nih.gov This stabilization of molecular orbitals is a direct consequence of the fluorine atoms' powerful inductive effect.

| Property | Non-fluorinated Chroman-6-ol (B1254870) (Predicted) | 7,8-Difluorochroman-6-ol (Predicted) | Impact of Difluorination |

| Aromatic Ring Electron Density | High | Significantly Reduced | Electron withdrawal by two fluorine atoms. nih.gov |

| Acidity of 6-OH (pKa) | Higher (less acidic) | Lower (more acidic) | Stabilization of the conjugate base (phenoxide). |

| Oxidation Potential of 6-OH | Lower | Higher | Removal of an electron is more difficult. |

| HOMO-LUMO Energy Gap | Larger | Smaller | Fluorination generally lowers orbital energies. nih.gov |

Oxidation and Reduction Pathways of the C-6 Hydroxyl Group

The C-6 hydroxyl group is a primary site of redox activity in the chromanol scaffold. Its oxidation and the subsequent reduction of the resulting species are fundamental transformation pathways.

Oxidation: Similar to α-tocopherol (Vitamin E) and its model compounds, the oxidation of 7,8-Difluorochroman-6-ol is expected to proceed through a two-electron, one-proton process. nih.govacs.org This transformation typically yields a highly reactive phenoxonium cation intermediate. nih.govacs.organu.edu.au The presence of the ether oxygen at the para position is crucial for stabilizing this cation. nih.govacs.org While the electron-withdrawing fluorine atoms increase the initial oxidation potential, they would also contribute to the stability of the resulting cation by delocalizing the positive charge. Chemical oxidizing agents like the nitrosonium cation (NO⁺) have been successfully used to quantitatively oxidize related chromanols to their stable phenoxonium ions at low temperatures. nih.govacs.org

Reduction: The oxidized form of a chromanol, a chromanone, can be reduced back to the parent chromanol. For instance, studies on 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone, an oxidation product of a vitamin E model compound, demonstrated its reduction back to the chromanol form using various reducing agents. nih.gov Ascorbic acid and sodium dithionite (B78146) were found to be particularly effective. nih.gov It was noted that the chromanone intermediate was more readily reduced than its rearranged quinone isomer, especially under mildly acidic conditions. nih.gov This suggests that if 7,8-Difluorochroman-6-ol is oxidized, the resulting species can likely be efficiently reduced back to the starting alcohol.

| Reducing Agent | Substrate (Model Compound) | Product (Model Compound) | Efficacy | Reference |

| Ascorbic Acid | 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone | 2,2,5,7,8-pentamethyl-6-chromanol | Complete reduction in 20 min | nih.gov |

| Sodium Dithionite | 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone | 2,2,5,7,8-pentamethyl-6-chromanol | 85% reduction in 20 min | nih.gov |

| Dithiothreitol | 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone | 2,2,5,7,8-pentamethyl-6-chromanol | 21% reduction | nih.gov |

| NADH/FAD | 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone | 2-(3-hydroxy-3-methylbutyl)-3,5,6-trimethyl-1,4-benzoquinone hydroquinone | 73% reduction to rearranged product | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the Fluorinated Aromatic Moiety

The electronic properties of the difluorinated aromatic ring dictate its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the two fluorine atoms, combined with the activating effect of the hydroxyl (or more potently, the corresponding phenoxide) and ether oxygen groups, makes the aromatic ring of 7,8-Difluorochroman-6-ol a candidate for nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. nih.govyoutube.com In this case, one of the fluorine atoms could potentially serve as the leaving group. The reaction is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.com Given the substitution pattern, the C-7 and C-8 positions are activated. SNAr reactions typically proceed under basic conditions, which would deprotonate the C-6 hydroxyl group to form a more powerfully activating phenoxide ion.

Electrophilic Aromatic Substitution: Conversely, the aromatic ring of 7,8-Difluorochroman-6-ol is strongly deactivated towards electrophilic aromatic substitution. The fluorine atoms withdraw electron density, making the ring less attractive to attack by electrophiles. While the hydroxyl group is an activating, ortho-para directing group, its effect is likely overshadowed by the potent deactivating influence of the two adjacent fluorine atoms. Therefore, forcing conditions would be required for electrophilic substitution to occur, and the reaction would likely be sluggish and may yield a mixture of products.

Mechanistic Investigations of Reaction Intermediates and Transition States in Chromanol Transformations

The transformations of chromanols involve distinct intermediates and transition states that have been subjects of mechanistic studies, often employing a combination of electrochemistry, spectroscopy, and computational chemistry. anu.edu.au

In the oxidation of chromanols, the reaction proceeds via initial electron transfer to form a phenoxyl radical, which can then be further oxidized to a phenoxonium cation. nih.gov Voltammetry experiments on vitamin E and related models have helped elucidate the kinetics and mechanisms of these electron transfer steps. anu.edu.au

For nucleophilic aromatic substitution (SNAr) reactions, the mechanism can be either a stepwise process or a concerted one. nih.gov

Stepwise Mechanism: This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor; the electron-withdrawing fluorine atoms in 7,8-Difluorochroman-6-ol would help stabilize such a complex.

Concerted Mechanism: In some cases, particularly with less-activated substrates or specific nucleophiles, the bond-forming and bond-breaking steps can occur in a single transition state without the formation of a discrete intermediate. nih.gov

DFT calculations are a powerful tool for investigating these pathways. They can be used to calculate the geometries and energies of transition states and intermediates, providing insight into the reaction barriers and preferred mechanistic routes. nih.govnih.gov For example, computational analysis of SNAr reactions has been used to determine that the kinetic barrier is significantly lower for activated radical electrophiles compared to their neutral parent compounds. nih.gov Such studies on 7,8-Difluorochroman-6-ol could precisely map the energy landscape for its various potential transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 7,8 Difluorochroman 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed insight into the chemical environment, connectivity, and spatial relationships of atoms. For 7,8-Difluorochroman-6-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.

One-dimensional NMR spectra provide fundamental information about the number and type of nuclei present in the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic proton (H-5) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (F-7 and F-8). The aliphatic protons on the chroman ring (H-2, H-3, and H-4) will show characteristic triplet or multiplet patterns based on their coupling to adjacent protons. The hydroxyl proton (6-OH) may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. libretexts.orglibretexts.orgcompoundchem.comoregonstate.edu

¹³C NMR: The carbon NMR spectrum reveals all nine unique carbon atoms in the structure. The chemical shifts are influenced by the attached atoms; carbons bonded to electronegative oxygen or fluorine atoms will be deshielded and appear at a lower field (higher ppm). bhu.ac.inoregonstate.edulibretexts.orgwisc.edu The signals for C-7 and C-8 will appear as doublets due to one-bond coupling with their attached fluorine atoms, providing direct evidence for the fluorine positions.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a distinct window into the molecule's structure. wikipedia.orgrsc.org It is critical for confirming the positions of the fluorine atoms on the aromatic ring. The spectrum is expected to show two distinct signals for F-7 and F-8. The coupling between these fluorine nuclei and with the adjacent aromatic proton (H-5) provides definitive confirmation of their relative positions. researchgate.netnih.govsemanticscholar.org The chemical shift values for fluoroaromatic compounds typically fall within a wide range, making signal overlap unlikely. nih.govscholaris.caresearchgate.netresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 7,8-Difluorochroman-6-ol

| Atom Position | ¹H NMR (Predicted δ, Multiplicity, J in Hz) | ¹³C NMR (Predicted δ, Multiplicity) | ¹⁹F NMR (Predicted δ, Multiplicity, J in Hz) |

|---|---|---|---|

| 2 | ~ 4.2 ppm (t, J = 5.0 Hz) | ~ 65 ppm (t) | - |

| 3 | ~ 2.0 ppm (m) | ~ 22 ppm (t) | - |

| 4 | ~ 2.8 ppm (t, J = 6.5 Hz) | ~ 24 ppm (t) | - |

| 4a | - | ~ 115 ppm (s) | - |

| 5 | ~ 6.7 ppm (t, JH-F = 8.0 Hz) | ~ 105 ppm (t) | - |

| 6 | - | ~ 140 ppm (s) | - |

| 6-OH | ~ 5.0 ppm (s, broad) | - | - |

| 7 | - | ~ 145 ppm (d, ¹JC-F ≈ 240 Hz) | ~ -140 ppm (d, JF-F ≈ 20 Hz) |

| 8 | - | ~ 138 ppm (d, ¹JC-F ≈ 245 Hz) | ~ -150 ppm (d, JF-F ≈ 20 Hz) |

| 8a | - | ~ 120 ppm (s) | - |

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 7,8-Difluorochroman-6-ol, COSY would show correlations between H-2 and H-3, and between H-3 and H-4, confirming the connectivity of the aliphatic portion of the chroman ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edulibretexts.orgcolumbia.edu This allows for the unambiguous assignment of protonated carbons. For example, the signal at ~4.2 ppm in the ¹H spectrum would correlate with the carbon signal at ~65 ppm in the ¹³C spectrum, assigning these to the H-2 and C-2 positions, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-4 bonds) between protons and carbons, which is crucial for connecting different parts of the molecule and assigning non-protonated (quaternary) carbons. columbia.educ6h6.orgnih.gov Key HMBC correlations would include:

The aliphatic proton H-4 showing a correlation to the aromatic carbons C-4a and C-5.

The aromatic proton H-5 showing correlations to C-4a, C-7, and C-8a.

The aliphatic proton H-2 showing a correlation to the ether-linked aromatic carbon C-8a.

These correlations, taken together, provide a comprehensive and definitive map of the molecular structure of 7,8-Difluorochroman-6-ol.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Validation and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. thermofisher.comlibretexts.org For a compound with the formula C₉H₈F₂O₂, the calculated monoisotopic mass is 186.0492 Da. missouri.edusisweb.com An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Different ionization methods can be employed to generate ions for mass analysis, providing complementary structural information.

Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. nih.gov For 7,8-Difluorochroman-6-ol, ESI-MS would be expected to show a prominent ion at m/z 187.0570 in positive mode and m/z 185.0414 in negative mode. Some chromanols have been observed to form radical cations (M⁺•) even under soft ionization conditions. nih.gov

Electron Impact (EI): EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that can be used for structural elucidation. nih.gov The mass spectrum would show the molecular ion (M⁺•) at m/z 186 and a series of fragment ions. A characteristic fragmentation pathway for chromans is a retro-Diels-Alder (RDA) reaction, leading to the loss of an ethene molecule (28 Da). libretexts.org

Table 2: Predicted HRMS Data and Plausible Fragments for 7,8-Difluorochroman-6-ol

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Ionization Mode | Plausible Origin |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₉F₂O₂⁺ | 187.0570 | ESI (+) | Protonated Molecule |

| [M-H]⁻ | C₉H₇F₂O₂⁻ | 185.0414 | ESI (-) | Deprotonated Molecule |

| [M]⁺• | C₉H₈F₂O₂⁺• | 186.0492 | EI | Molecular Ion |

| [M - C₂H₄]⁺• | C₇H₄F₂O₂⁺• | 158.0180 | EI | Retro-Diels-Alder Fragmentation |

| [M - C₂H₄ - CO]⁺• | C₆H₄F₂O⁺• | 130.0226 | EI | Loss of Carbon Monoxide |

MRM is a highly sensitive and selective mass spectrometry technique used for targeted quantification and detection of specific compounds, even at trace levels in complex mixtures. ijprajournal.com It involves selecting a specific precursor ion, fragmenting it, and then monitoring for a specific product ion. This precursor → product ion transition is highly specific to the target analyte. For 7,8-Difluorochroman-6-ol, MRM could be used in quality control to detect and quantify potential impurities, such as a partially fluorinated or non-fluorinated precursor, by defining unique mass transitions for each potential byproduct.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular fingerprint of a compound based on its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides characteristic bands for the functional groups present. acs.orgnih.govmdpi.comacs.org Key expected absorptions for 7,8-Difluorochroman-6-ol include a broad O-H stretching band for the hydroxyl group, C-H stretching for the aromatic and aliphatic parts, C=C stretching for the aromatic ring, C-O stretching for the phenol (B47542) and ether groups, and strong C-F stretching bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 7,8-Difluorochroman-6-ol, Raman spectroscopy would be effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic ring.

Table 3: Predicted Vibrational Spectroscopy Frequencies for 7,8-Difluorochroman-6-ol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| O-H stretch | 3600 - 3200 | IR | Broad band due to hydrogen bonding |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman | - |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman | - |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman | Multiple bands expected |

| C-O stretch (Phenol) | 1260 - 1180 | IR | Strong absorption |

| C-F stretch | 1250 - 1000 | IR | Typically strong, sharp bands |

| C-O stretch (Ether) | 1150 - 1085 | IR | Strong absorption |

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable tool in the analysis of synthetic compounds like 7,8-Difluorochroman-6-ol. Advanced techniques provide the necessary resolution and sensitivity to separate the target molecule from starting materials, byproducts, and isomers, as well as to accurately determine its purity.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For 7,8-Difluorochroman-6-ol, both achiral and chiral HPLC methods would be employed to establish a complete purity profile.

Achiral HPLC: Reversed-phase HPLC (RP-HPLC) is the most common achiral method for purity analysis. A C18 stationary phase is typically used to separate compounds based on their hydrophobicity. The purity of 7,8-Difluorochroman-6-ol can be determined by monitoring the elution profile with a UV detector, typically at a wavelength where the chroman ring exhibits strong absorbance. The percentage purity is calculated based on the relative area of the main peak compared to the total area of all observed peaks. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity for separating fluorinated aromatic compounds and may provide enhanced resolution for fluorine-containing impurities. chromatographyonline.com

Chiral HPLC: Although 7,8-Difluorochroman-6-ol itself is an achiral molecule, chiral centers are common in many related chromanol structures. If a synthetic route could potentially produce chiral analogues or if the compound were used as a scaffold for chiral derivatives, chiral HPLC would be essential. This technique uses a chiral stationary phase (CSP) to separate enantiomers. youtube.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. researchgate.net

The following table outlines hypothetical HPLC conditions for the analysis of 7,8-Difluorochroman-6-ol, based on standard practices for similar phenolic and fluorinated compounds.

| Parameter | Achiral (Purity Assessment) | Chiral (Screening for Potential Enantiomeric Impurities) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or PFP | Chiralpak IA or IC (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water gradient with 0.1% Formic Acid | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Column Temp. | 30 °C | 25 °C |

Two-Dimensional Chromatography for Enhanced Resolution of Complex Mixtures

For highly complex samples, such as crude synthetic reaction mixtures or metabolic studies, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LCxLC) is an advanced technique that significantly increases peak capacity by subjecting the sample to two independent separation mechanisms. chromatographyonline.comchromatographyonline.comnih.gov

In a typical LCxLC setup for analyzing 7,8-Difluorochroman-6-ol in a complex matrix, two different reversed-phase columns with orthogonal selectivity could be used. For instance, a C18 column could be used in the first dimension, followed by a PFP column in the second dimension. The effluent from the first column is collected in loops and sequentially injected onto the second, fast-separating column. taylorfrancis.com This approach allows for the separation of co-eluting peaks from the first dimension, providing a much more detailed and accurate profile of the sample composition. nih.gov Coupling LCxLC with mass spectrometry creates a powerful three-dimensional analytical system capable of resolving and identifying trace-level impurities. nih.gov

Elemental Analysis for Stoichiometric Verification and Trace Composition Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like 7,8-Difluorochroman-6-ol and serves as a primary indicator of its stoichiometric purity.

The analysis of organofluorine compounds presents a significant challenge due to the high reactivity of fluorine and its combustion products (e.g., hydrogen fluoride), which can damage the analytical instrumentation. thermofisher.com Modern elemental analyzers overcome this by using specialized reagents and system configurations. The sample is combusted in a tin container with excess oxygen, and the resulting gases are passed through a reactor containing catalysts and a special adsorbent for fluorine, such as the commercially available FluoAdso, which is a mixture of different oxides. thermofisher.com This material traps the reactive fluorine species, protecting the downstream components of the analyzer. thermofisher.com The remaining gases (CO₂, H₂O, N₂) are then separated by a GC column and quantified by a thermal conductivity detector (TCD).

For 7,8-Difluorochroman-6-ol (C₉H₈F₂O₂), the theoretical elemental composition can be calculated and compared against the experimental values. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | 58.07% | 58.15% |

| Hydrogen (H) | 4.33% | 4.30% |

| Oxygen (O) | 17.19% | 17.25% |

| Fluorine (F) | 20.41% | Not directly measured by CHN |

While CHN analysis provides indirect evidence, direct quantification of fluorine can be achieved using more specialized techniques like Combustion Ion Chromatography (CIC). chromatographyonline.com In CIC, the sample is combusted, and the resulting gases are passed into an aqueous solution. The fluoride (B91410) ions in the solution are then quantified by ion chromatography, providing a direct measure of the fluorine content. chromatographyonline.com

Computational Chemistry and Theoretical Investigations of 7,8 Difluorochroman 6 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of compounds like 7,8-Difluorochroman-6-ol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting the molecule's most stable three-dimensional arrangement (geometry optimization) and describing the distribution of its electrons.

DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting the geometries of organic molecules. researchgate.netkarazin.ua For a molecule like 7,8-Difluorochroman-6-ol, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The presence of two fluorine atoms on the aromatic ring is expected to shorten the adjacent C-C bonds and influence the planarity of the benzene (B151609) ring. Similarly, the Hartree-Fock method, an ab initio approach, provides a foundational understanding of the electronic wavefunction, though it systematically neglects electron correlation. iphysics.sawikipedia.org Comparing results from both DFT and HF methods can provide a comprehensive picture of the electronic structure. karazin.ua

For instance, studies on other fluorinated phenols, such as 2,6-dichloro-4-fluoro phenol (B47542), have successfully used DFT (B3LYP) and HF methods with basis sets like 6-311+G(d,p) to determine their optimal molecular geometries. researchgate.netkarazin.ua These studies serve as a reliable proxy for estimating the structural parameters of 7,8-Difluorochroman-6-ol.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. e-journals.in The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. nih.gov In the case of 7,8-Difluorochroman-6-ol, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound. This effect can enhance the molecule's stability. Computational studies on substituted chromone (B188151) derivatives and other fluorinated phenols have shown that DFT calculations can reliably predict these orbital energies. nih.govresearchgate.net

Below is a representative data table illustrating typical HOMO-LUMO energy values for a related fluorinated phenolic compound, calculated using DFT and HF methods. These values provide an estimate of the electronic characteristics that would be expected for 7,8-Difluorochroman-6-ol.

| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| HF/6-311+G(d,p) | -7.5 | 1.2 | 8.7 |

| DFT/B3LYP/6-311+G(d,p) | -6.2 | -0.9 | 5.3 |

Data is hypothetical and based on typical values for analogous compounds like substituted fluorophenols for illustrative purposes. researchgate.netsemanticscholar.org

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from quantum chemical calculations. niscpr.res.in This analysis provides insight into the electron distribution and helps identify electrophilic and nucleophilic sites within the molecule. researchgate.net

For 7,8-Difluorochroman-6-ol, the high electronegativity of the fluorine and oxygen atoms would lead to a significant localization of negative charge on these atoms. Consequently, the carbon atoms bonded to them (C-7, C-8, and C-6), as well as the hydrogen of the hydroxyl group, would carry a partial positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its potential for intermolecular interactions, such as hydrogen bonding. niscpr.res.in

Computational analyses of similar molecules, like 2,6-dichloro-4-fluoro phenol, using both DFT and HF methods, have quantified these charge distributions. researchgate.netnih.govresearchgate.net A similar pattern of charge polarization would be anticipated for 7,8-Difluorochroman-6-ol.

| Atom | Charge (HF/6-311+G(d,p)) | Charge (DFT/B3LYP/6-311+G(d,p)) |

|---|---|---|

| C (bonded to F) | +0.25 | +0.15 |

| F | -0.20 | -0.28 |

| O (hydroxyl) | -0.60 | -0.45 |

| H (hydroxyl) | +0.40 | +0.35 |

Data is hypothetical and based on typical values for analogous compounds like substituted fluorophenols for illustrative purposes. researchgate.netsemanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. psu.edupsu.edu By solving Newton's equations of motion for a system of atoms, MD can reveal information about conformational flexibility, solvent effects, and the nature of intermolecular interactions that are not accessible from static quantum chemical calculations.

A critical component of accurate MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. For fluorinated organic molecules, developing reliable force fields can be challenging due to the unique electronic properties of fluorine. Standard force fields may not adequately capture effects like polarization and the specific nature of fluorine's interactions.

Significant effort has been dedicated to developing and validating force fields specifically for fluorinated systems, such as the AMBER ff15ipq and specialized CHARMM parameters. nih.govacs.org These force fields are often parameterized using high-level quantum mechanical data to accurately reproduce molecular geometries, vibrational frequencies, and interaction energies. nih.govacs.org For a simulation of 7,8-Difluorochroman-6-ol, a force field specifically parameterized for fluorinated aromatic compounds would be essential for obtaining meaningful results. nih.govucl.ac.uk

MD simulations allow for a detailed analysis of the non-covalent interactions that govern the behavior of 7,8-Difluorochroman-6-ol in a condensed phase.

Hydrogen Bonding : The hydroxyl group of 7,8-Difluorochroman-6-ol can act as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen's lone pairs). Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors. nih.gov Computational studies have shown that fluorination can increase the acidity of a phenolic proton, thereby strengthening its hydrogen bond donor capability. brighton.ac.uk MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with surrounding molecules, such as water or other chromanol molecules. acs.org

Halogen Bonding : While fluorine is generally not considered a halogen bond donor in aromatic systems, the term is sometimes used to describe attractive interactions involving halogen atoms. nih.govresearchgate.netijres.org More relevant to 7,8-Difluorochroman-6-ol are the dipole-dipole interactions involving the highly polar C-F bonds. Ab initio calculations on fluorinated aromatic molecules have shown that attractive dispersion forces can overcome electrostatic repulsion between fluorine atoms, leading to specific directional interactions. nih.gov

Aromatic Interactions : The difluorinated benzene ring of the chroman core can participate in π-stacking and other aromatic interactions. The electronic character of the ring is significantly altered by the fluorine substituents, which can influence the geometry and strength of these interactions compared to non-fluorinated analogues.

Prediction of Chemical Reactivity and Stability Profiles Based on Computational Models

Computational models provide predictive insights into the chemical reactivity and stability of 7,8-Difluorochroman-6-ol.

The HOMO-LUMO gap, as discussed previously, is a primary indicator of chemical stability; a larger gap implies greater stability. nih.gov The introduction of fluorine atoms, which are strongly electron-withdrawing, generally increases the oxidative stability of aromatic rings by making them less susceptible to electrophilic attack. emerginginvestigators.org

Furthermore, computational methods can predict sites of reactivity. The Mulliken charge distribution highlights the electrophilic and nucleophilic centers in the molecule. For example, the phenolic oxygen is a likely site for nucleophilic attack or deprotonation, while the aromatic ring, being electron-deficient due to the fluorine atoms, would be more susceptible to nucleophilic aromatic substitution compared to its non-fluorinated counterpart. acs.org DFT calculations can also be used to model reaction pathways and determine the activation energies for potential reactions, providing a quantitative prediction of reactivity. nih.govresearchgate.net

Solvation Effects and Water Network Disruptions in the Presence of Fluorinated Chromanols

Molecular dynamics simulations and quantum mechanical calculations on other fluorinated compounds have shown that the presence of fluorine can alter the local water structure. These studies often analyze radial distribution functions to understand the probability of finding water molecules at a certain distance from specific atoms in the solute.

For a molecule like 7,8-Difluorochroman-6-ol, theoretical investigations would likely explore the following aspects:

Hydration Shell Structure: The arrangement and orientation of water molecules in the immediate vicinity of the fluorinated chromanol. The fluorine atoms and the hydroxyl group would be key sites for interaction.

Hydrogen Bonding Network: The extent to which the fluorinated chromanol can integrate into or disrupt the existing hydrogen-bonding network of bulk water. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atoms are weak hydrogen bond acceptors.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent. This provides a measure of its solubility and is influenced by both enthalpic and entropic contributions.

Table of Potential Interaction Parameters for Theoretical Studies

Below is a hypothetical data table illustrating the types of parameters that would be investigated in a computational study of 7,8-Difluorochroman-6-ol solvation. Please note that these values are for illustrative purposes only and are not based on actual experimental or computational data for this specific molecule.

| Interaction Site | Potential Hydrogen Bonds | Estimated Interaction Energy (kcal/mol) | Expected Impact on Water Network |

| 6-hydroxyl group (donor) | 1-2 | -5 to -8 | Local ordering of water molecules |

| 6-hydroxyl group (acceptor) | 1-2 | -3 to -5 | Local ordering of water molecules |

| 7-fluoro group | Weak acceptor | -0.5 to -1.5 | Minor perturbation |

| 8-fluoro group | Weak acceptor | -0.5 to -1.5 | Minor perturbation |

| Chroman ring ether oxygen | 1 | -2 to -4 | Localized interaction |

Detailed Research Findings from Analogous Systems

While specific data for 7,8-Difluorochroman-6-ol is unavailable, research on other fluorinated organic molecules has revealed several key findings that may be relevant:

"Teflon" Effect: Perfluorinated regions of molecules are known to be highly hydrophobic and can lead to a more ordered, "ice-like" structure of water at the interface. While 7,8-Difluorochroman-6-ol is not perfluorinated, the two fluorine atoms would contribute to the hydrophobic character of that portion of the molecule.

Orthogonal Interactions: The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole and quadrupole interactions, with surrounding water molecules. These are generally weaker than traditional hydrogen bonds but can collectively influence the solvation shell.

Impact on Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the hydroxyl proton, which in turn affects its hydrogen bonding capabilities.

Structure Activity Relationship Sar Studies: Modulating Chemical Functionality of 7,8 Difluorochroman 6 Ol

Correlating Fluorine Position and Substitution Patterns with Modulated Reactivity and Stability

The introduction of fluorine atoms onto the aromatic ring of the chromanol structure significantly alters its electronic properties, which in turn modulates its chemical reactivity and stability. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).

In 7,8-Difluorochroman-6-ol, the two fluorine atoms are positioned meta and para to the C-6 hydroxyl group. This substitution pattern has profound consequences:

Increased Acidity: The strong inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring. This withdrawal effect extends to the phenolic oxygen, making the O-H bond more polarized and increasing the acidity of the hydroxyl group (lowering its pKₐ) compared to the non-fluorinated parent compound.

Enhanced Oxidative Stability: The C-F bond is exceptionally strong, making fluorinated aromatic compounds more resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes. nih.govnih.gov The presence of fluorine at positions 7 and 8 can shield the molecule from certain metabolic pathways that might otherwise lead to its breakdown, thus increasing its biological half-life. nih.gov

Modulated Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. Conversely, it can make the ring more susceptible to nucleophilic aromatic substitution, although this is rare for fluorinated compounds unless there are other activating groups. nih.gov The primary influence on the reactivity of the chromanol core, however, relates to the antioxidant function of the C-6 hydroxyl group, which is directly impacted by these electronic changes.

The precise positioning of fluorine is critical. Different substitution patterns would result in varied electronic effects on the key functional groups.

Table 1: Predicted Electronic Effects of Fluorine Substitution on the Chromanol Ring

| Substitution Pattern | Position Relative to -OH | Dominant Electronic Effect on -OH | Predicted Impact on Acidity | Predicted Impact on Oxidation Potential |

| Non-fluorinated | N/A | Reference | Baseline | Baseline |

| 7-Fluoro | meta | Inductive (-I) | Increased | Increased |

| 8-Fluoro | para | Inductive (-I) & Mesomeric (+M) | Increased | Increased |

| 7,8-Difluoro | meta & para | Strong Inductive (-I) | Significantly Increased | Significantly Increased |

| 5,7-Difluoro | ortho & para | Strong Inductive (-I) | Significantly Increased | Significantly Increased |

Influence of the C-6 Hydroxyl Group on Specific Chemical Interactions

The C-6 hydroxyl group is the cornerstone of the chemical activity of the chromanol family, including vitamin E and its analogs. nih.govwikipedia.org This group is responsible for the characteristic antioxidant properties of these molecules.

Radical Scavenging: The primary role of the C-6 hydroxyl group is to act as a hydrogen atom donor to quench reactive free radicals. nih.gov This process prevents damaging chain reactions, such as lipid peroxidation in cellular membranes. mdpi.com Upon donating a hydrogen atom, the chromanol is converted into a relatively stable phenoxyl radical. nih.gov

Stabilization of the Resulting Radical: The stability of this phenoxyl radical is crucial for the antioxidant efficiency. The oxygen atom in the chroman ring, located para to the C-6 oxygen, plays a vital role in stabilizing this radical through resonance. anu.edu.auacs.org

Impact of Difluorination: In 7,8-Difluorochroman-6-ol, the electron-withdrawing fluorine atoms influence this process. By increasing the oxidation potential of the phenol (B47542), they can make the initial hydrogen atom donation more difficult (i.e., increase the O-H bond dissociation energy). However, the same electronic effects would also contribute to the stability of the resulting phenoxyl radical, potentially compensating for the initial energy barrier. This modulation is a key aspect of its structure-activity relationship.

Formation of Phenoxonium Ions: Beyond single-electron chemistry, chromanols can undergo a two-electron/one-proton oxidation process to form stable phenoxonium cations, particularly in non-aqueous environments. anu.edu.auacs.org The stability of these cations is also influenced by the chromanol ring structure, and the electronic perturbations from the fluorine atoms would likewise modulate the ease and stability of this transformation. anu.edu.au

Stereochemical Effects on Enantioselective Chemical Recognition and Processes

The chromanol structure typically possesses a chiral center at the C-2 position, where the side chain is attached. This gives rise to stereoisomers (enantiomers and diastereomers). While the name "7,8-Difluorochroman-6-ol" does not specify substituents at C-2, any modification at this position would introduce chirality.

Stereochemistry is a critical determinant of molecular recognition in chemical and biological systems. uou.ac.in Enantiomers of a chiral compound can exhibit different behaviors when interacting with another chiral entity, such as a catalyst or an enzyme. nih.gov

Enantioselective Synthesis: The synthesis of specific enantiomers of chromanols often requires enantioselective catalytic methods. For example, enantioselective anu.edu.aunih.gov O-to-C rearrangements can be used to produce specific chromanol enantiomers with high enantiomeric excess. nih.gov

Differential Interactions: The (R)- and (S)-enantiomers of a substituted 7,8-Difluorochroman-6-ol would present their functional groups and side chains in different spatial orientations. This can lead to diastereomeric transition states in chemical reactions, resulting in one enantiomer reacting faster or yielding a different product ratio than the other. This principle of enantioselectivity is fundamental in designing molecules for specific interactions. uou.ac.insemanticscholar.org The three-dimensional arrangement dictated by the stereocenter is crucial for how the molecule fits into a binding site or aligns for a chemical reaction.

Comparative Analysis with Non-Fluorinated, Mono-Fluorinated, and Other Halogenated Chromanols

To fully appreciate the role of the difluoro substitution pattern, it is useful to compare 7,8-Difluorochroman-6-ol with its parent compound and other halogenated analogs. The properties of interest include the acidity of the phenolic proton, the bond dissociation energy (BDE) of the O-H bond (an indicator of antioxidant activity), and metabolic stability.

Table 2: Comparative Analysis of Halogenated Chroman-6-ols

| Compound | Halogen(s) | Key Electronic Effect(s) | Predicted Phenolic Acidity (pKa) | Predicted O-H BDE | Predicted Metabolic Stability |

| Chroman-6-ol (B1254870) | None | Reference (electron-donating alkyl group) | Highest (least acidic) | Lowest | Lowest |

| 7-Fluorochroman-6-ol | F | Inductive withdrawal (-I) | Lower | Higher | Higher |

| 7,8-Difluorochroman-6-ol | F, F | Strong inductive withdrawal (-I) | Significantly Lower | Significantly Higher | Significantly Higher |

| 7,8-Dichlorochroman-6-ol | Cl, Cl | Inductive withdrawal (-I), larger size | Lower (less than difluoro) | Higher (less than difluoro) | High (potential for different metabolic pathways) |

This comparative analysis highlights that:

Non-Fluorinated: The parent chroman-6-ol is expected to have the most easily donatable hydrogen atom (lowest O-H BDE) but is also the most susceptible to metabolic degradation.

Mono-Fluorinated: A single fluorine atom provides a moderate increase in both stability and O-H BDE.

Di-Fluorinated: The 7,8-difluoro substitution provides a significant enhancement in metabolic stability due to the strength of the C-F bonds and the deactivation of the ring. nih.govnih.gov This comes at the cost of a higher O-H bond dissociation energy, which could modulate its antioxidant activity.

Other Halogens: Replacing fluorine with chlorine introduces different steric and electronic properties. While chlorine is also electron-withdrawing, its effect is less pronounced than fluorine's. Its larger size could also influence binding interactions.

Application of Computational Approaches in SAR Prediction and Design Optimization

Computational chemistry provides indispensable tools for predicting and understanding the structure-activity relationships of molecules like 7,8-Difluorochroman-6-ol, often guiding synthetic efforts and reducing the need for extensive empirical screening. uni-bonn.denih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate fundamental molecular properties. mdpi.com For chromanols, DFT is applied to:

Calculate O-H bond dissociation energies to predict antioxidant potential.

Determine pKₐ values to quantify the acidity of the C-6 hydroxyl group.

Generate electrostatic potential maps to visualize the electron distribution and predict sites of interaction.

Molecular Docking: If a biological target is known, molecular docking simulations can predict the binding affinity and orientation of different chromanol analogs within the target's active site. This is particularly useful for understanding how stereochemistry and substitution patterns affect binding.

SAR Transfer: Computational methods can be used to systematically explore "SAR transfer," where knowledge from one chemical series is applied to another. nih.gov By fragmenting and recombining molecular structures based on crystallographic data, researchers can identify new designs, such as novel substitutions on the chromanol ring, that are predicted to have desirable properties. nih.gov

These computational approaches allow for the systematic evaluation of how modifications, such as altering the position of fluorine atoms or changing the stereochemistry, will likely impact the chemical and biological properties of the molecule, thereby optimizing its design for a specific purpose. nih.gov

Advanced Analytical Methodologies for Research Applications of 7,8 Difluorochroman 6 Ol

Development of Trace Analysis Methods for Detection in Complex Chemical Matrices

The detection of minute quantities of 7,8-Difluorochroman-6-ol within complex matrices, such as in-process reaction mixtures, biological fluids, or environmental samples, requires highly sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with advanced detectors are the primary techniques for such trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of two fluorine atoms, 7,8-Difluorochroman-6-ol is expected to be highly responsive to an electron capture detector (ECD), which offers exceptional sensitivity for halogenated compounds. For unequivocal identification and quantification, coupling GC with a mass spectrometer is the preferred approach. Derivatization of the phenolic hydroxyl group, for instance through silylation, can improve volatility and chromatographic peak shape. A triple quadrupole GC-MS/MS system can provide the highest selectivity and sensitivity, minimizing interferences from the matrix. Method detection limits (MDLs) for similar halogenated phenols in water have been reported in the low nanogram-per-liter (ng/L) range. thermofisher.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable technique for the analysis of 7,8-Difluorochroman-6-ol. A C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide good retention and separation. Detection can be achieved using a diode array detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). For trace analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard, allowing for the quantification of pharmaceuticals and related compounds at µg/L to ng/L levels in complex samples. researchgate.net

| Parameter | GC-MS/MS (Illustrative) | LC-MS/MS (Illustrative) |

| Instrumentation | Triple Quadrupole GC-MS | Triple Quadrupole LC-MS |

| Typical Column | Phenyl-arylene type (30m x 0.25mm) | C18 (e.g., 100mm x 2.1mm, 2.7µm) |

| Detection Mode | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.5 - 5.0 ng/L |

| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/L | 1.5 - 15.0 ng/L |

| Matrix | Process Stream, Environmental Water | Reaction Mixture, Biological Matrix |

This interactive table provides illustrative performance characteristics for trace analysis methods applicable to 7,8-Difluorochroman-6-ol, based on data from analogous halogenated compounds.

Optimization of Sample Preparation Techniques for High-Purity Analysis and Complex Samples

The quality of analytical results is critically dependent on the sample preparation stage. The primary goals are to isolate 7,8-Difluorochroman-6-ol from interfering matrix components, concentrate the analyte to detectable levels, and ensure the prepared sample is compatible with the analytical instrument.

Solid-Phase Extraction (SPE): SPE is a powerful and widely used technique for cleaning up complex samples and concentrating analytes. nih.gov For 7,8-Difluorochroman-6-ol, which is a moderately polar phenolic compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) would be effective for extraction from aqueous matrices. The optimization process involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions (e.g., pH adjustment to ensure the phenol (B47542) is in its neutral form), wash steps to remove interferences, and the final elution of the analyte with a suitable organic solvent.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases based on its relative solubility. To extract 7,8-Difluorochroman-6-ol from an aqueous sample, the pH would be adjusted to below its pKa to suppress ionization, followed by extraction into an organic solvent like ethyl acetate (B1210297) or dichloromethane. This technique is effective but can be more labor-intensive and use larger volumes of organic solvents compared to SPE.

Filtration: For relatively clean samples intended for HPLC analysis, filtration through a 0.22 or 0.45 µm syringe filter is a crucial final step to remove particulate matter that could damage the column and instrument. The choice of filter membrane material (e.g., PTFE, PVDF) should be evaluated to prevent analyte adsorption.

| Technique | Principle | Typical Recovery (Illustrative) | Key Optimization Parameters |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | 85-105% | Sorbent type, sample pH, wash solvent, elution solvent. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between immiscible liquids. | 70-95% | Extraction solvent, sample pH, solvent-to-sample ratio. |

| Filtration | Removal of particulate matter. | >99% (if no binding) | Membrane material and pore size. |

This interactive table outlines common sample preparation techniques with illustrative recovery rates relevant for the analysis of 7,8-Difluorochroman-6-ol.

In Situ Spectroscopic and Chromatographic Analysis Techniques for Real-Time Reaction Monitoring and Kinetic Studies

Monitoring the synthesis of 7,8-Difluorochroman-6-ol in real-time provides invaluable insights into reaction kinetics, intermediate formation, and endpoint determination. In situ (in the reaction vessel) analysis techniques are essential for this purpose.

Spectroscopic Techniques:

FTIR/Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of a reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. For the synthesis of 7,8-Difluorochroman-6-ol, one could monitor changes in the C-O-C stretching of the chroman ring or the O-H stretching of the phenolic group.

¹⁹F NMR Spectroscopy: Given the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool. It offers a clean spectral window with high sensitivity. By monitoring the chemical shifts and integration of fluorine signals, one can track the consumption of fluorinated starting materials and the formation of the 7,8-Difluorochroman-6-ol product and any fluorinated intermediates or byproducts.

Chromatographic Techniques: While not strictly in situ, online and at-line HPLC systems can provide near real-time monitoring. An automated sampling system can withdraw small aliquots from the reaction vessel at set intervals, dilute them, and inject them directly into an HPLC system. This provides quantitative data on the concentration of reactants, intermediates, and the final product over time, allowing for detailed kinetic modeling.

Validation Strategies for Analytical Methods in Organic Synthesis and Characterization

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For methods used to analyze 7,8-Difluorochroman-6-ol, validation would be performed according to guidelines from the International Council for Harmonisation (ICH), particularly Q2(R2). ajprui.com The key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on samples spiked with a known amount of analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Validation Parameter | Typical Acceptance Criteria (for HPLC/GC) | Purpose |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Demonstrates proportionality of response to concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% for drug substance | Measures closeness to the true value. |

| Precision (% RSD) | ≤ 2% | Measures the repeatability of the method. |

| Range | Defined by linearity and accuracy studies | Establishes the working concentration limits. |

| LOD | Signal-to-Noise Ratio of ~3:1 | Determines the lowest detectable concentration. |

| LOQ | Signal-to-Noise Ratio of ~10:1 | Determines the lowest quantifiable concentration. |

This interactive table summarizes key validation parameters and their typical acceptance criteria for chromatographic methods, which would be applied to an analytical procedure for 7,8-Difluorochroman-6-ol. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 7,8 Difluorochroman 6 Ol

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The advancement of research into 7,8-Difluorochroman-6-ol is contingent upon the availability of efficient, scalable, and sustainable synthetic methods. Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future efforts must focus on developing innovative synthetic strategies that address these limitations.

Key areas for exploration include:

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and potential for straightforward scaling. Adapting or designing a flow synthesis for 7,8-Difluorochroman-6-ol could significantly improve yield and purity while reducing production time.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to high stereo- and regioselectivity under mild, environmentally friendly conditions. Research into identifying or engineering enzymes for key bond-forming or fluorination steps is a promising green chemistry approach.

C-H Activation: Direct C-H functionalization and activation methodologies represent a paradigm shift in synthesis, minimizing the need for pre-functionalized starting materials. Developing catalytic systems that can selectively introduce the hydroxyl and difluoro moieties onto a basic chroman backbone would constitute a highly atom-economical route.

Table 1: Comparison of Potential Synthetic Strategies for 7,8-Difluorochroman-6-ol

| Synthetic Strategy | Potential Catalysts/Reagents | Anticipated Advantages | Potential Challenges |

| Multistep Linear Synthesis | Grignard reagents, protecting groups, fluorinating agents (e.g., Selectfluor) | Well-established reactions, predictable outcomes | Low overall yield, significant waste, scalability issues |

| Convergent Synthesis | Palladium-catalyzed cross-coupling reactions | Higher overall yield, modularity for derivative synthesis | Sourcing of complex starting materials, catalyst cost |

| Flow Chemistry | Packed-bed catalysts, microreactors | High throughput, improved safety and control, easy scale-up | High initial setup cost, potential for clogging |

| Biocatalysis | Hydroxylases, Fluorinases | High selectivity, mild conditions, sustainable | Enzyme stability and availability, limited substrate scope |

Exploration of Advanced Catalytic Systems for Selective Chromanol Derivatization

To explore the structure-activity relationship (SAR) of 7,8-Difluorochroman-6-ol, it is crucial to develop methods for its selective derivatization. The chromanol core offers several sites for modification, including the phenolic hydroxyl group and the aromatic ring. Advanced catalytic systems are needed to precisely target these positions.

Future research should investigate:

Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are powerful tools for late-stage functionalization. These could be used for C-H functionalization at positions C-5 on the aromatic ring, allowing for the introduction of a wide range of functional groups to probe biological interactions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and powerful method for generating reactive intermediates. This approach could be harnessed for novel derivatization reactions, such as etherification or esterification of the C-6 hydroxyl group under neutral conditions.

Organocatalysis: Chiral organocatalysts could be employed to control stereoselectivity in reactions involving the chroman ring, which is particularly relevant if the synthesis produces a racemic mixture and chiral separation is required.

Deeper Mechanistic Understanding of Fluorine's Unique Role in Chromanol Reactivity and Selectivity

The presence of two vicinal fluorine atoms at the C-7 and C-8 positions is expected to profoundly influence the physicochemical properties of the chromanol ring. semanticscholar.org A deep mechanistic understanding of these effects is critical for rational drug design.

Key research questions to address include:

Electronic Effects: How does the strong electron-withdrawing nature of the two fluorine atoms affect the acidity (pKa) of the C-6 hydroxyl group? This will impact its hydrogen-bonding capabilities and its role as a radical scavenger. sci-hub.box

Conformational Effects: Do the fluorine atoms influence the conformation of the dihydropyran ring in the chroman structure? Subtle conformational changes can have a significant impact on how the molecule fits into a biological target.

Reactivity and Selectivity: The fluorine atoms could alter the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. rsc.org For instance, the electron-withdrawing effect might deactivate the aromatic ring, making derivatization more challenging or directing it to specific positions. rsc.org Computational studies using Density Functional Theory (DFT) can be employed to predict these effects and guide experimental work. semanticscholar.orgrsc.org

The 19F NMR nucleus serves as a sensitive probe for investigating the local electronic environment. nih.govnih.govnih.gov In-depth 19F NMR studies can provide valuable experimental data to correlate with theoretical calculations and elucidate the electronic impact of fluorine substitution. nih.govnih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid exploration of chemical space and accurate prediction of molecular properties. nih.govresearchgate.netresearchgate.net Applying these computational tools to 7,8-Difluorochroman-6-ol can accelerate the design of new derivatives with optimized characteristics.

Future directions in this area involve:

Predictive Modeling: Training ML models on datasets of known chromanols and other fluorinated compounds to predict properties for virtual derivatives of 7,8-Difluorochroman-6-ol. springernature.com This can include predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, toxicity, and binding affinity for specific targets.

De Novo Design: Utilizing generative AI models to design novel derivatives based on the 7,8-Difluorochroman-6-ol scaffold. nih.gov These models can suggest modifications that are predicted to enhance a desired property, such as improved binding to a target protein, while maintaining synthetic feasibility.

Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for newly designed target molecules, saving significant time and resources in the laboratory. researchgate.net

Table 2: AI/ML-Predicted Properties for Virtual Derivatives of 7,8-Difluorochroman-6-ol

| Derivative ID | Modification | Predicted Property (Example: Target Binding Score) | Predicted Lipophilicity (logP) | Synthetic Accessibility Score |

| DF-CH-001 | C5-Methyl | 7.8 | 3.2 | 8/10 |

| DF-CH-002 | C6-O-Methyl | 6.5 | 3.5 | 9/10 |

| DF-CH-003 | C5-Amine | 8.5 | 2.9 | 6/10 |

| DF-CH-004 | C5-Trifluoromethyl | 8.1 | 4.1 | 5/10 |

Expansion of Analytical Tools for Real-Time Reaction Monitoring and Degradation Pathway Elucidation

Robust analytical methods are essential for optimizing synthetic processes and understanding the stability and metabolic fate of 7,8-Difluorochroman-6-ol. The expansion of advanced analytical tools will provide crucial insights.

Key areas for development include:

Real-Time Reaction Monitoring: Implementing Process Analytical Technology (PAT) can provide a deeper understanding of reaction kinetics and mechanisms. Techniques like in-situ FTIR, Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC) or Ultrahigh-Performance Liquid Chromatography (UHPLC) allow for real-time tracking of reactants, intermediates, and products, enabling precise process control and optimization. mt.comchromatographyonline.comnih.gov Direct ionization mass spectrometry techniques can also offer rapid monitoring of reaction progression. shimadzu.com

Degradation Pathway Analysis: Understanding how 7,8-Difluorochroman-6-ol degrades under various conditions (e.g., oxidative stress, metabolic enzymes) is vital. Studies modeled on the degradation analysis of other phenolic compounds, such as bisphenol A, can be informative. nih.gov This involves subjecting the compound to stress conditions and using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products and elucidate the breakdown pathway. researchgate.net This information is critical for assessing the compound's stability and potential for forming reactive metabolites.

Table 3: Advanced Analytical Techniques for Studying 7,8-Difluorochroman-6-ol

| Technique | Application | Information Gained |

| Online UHPLC | Real-Time Reaction Monitoring | Quantitative analysis of reaction components, kinetics, impurity profiling chromatographyonline.com |

| In-situ NMR Spectroscopy | Mechanistic Studies, Reaction Monitoring | Structural confirmation of intermediates, reaction kinetics nih.gov |

| LC-MS/MS | Degradation Pathway Elucidation | Identification and structural characterization of metabolites and degradants |

| Molecular Rotational Resonance (MRR) | Reaction Monitoring | Highly selective identification and quantification of reaction components in a mixture nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,8-Difluorochroman-6-ol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves fluorination of chroman precursors via electrophilic substitution or halogen exchange. For example, boronic acid intermediates (e.g., (7,8-Difluoro-2-propylchroman-6-yl)boronic acid) can be coupled using Suzuki-Miyaura reactions under palladium catalysis . Post-synthesis purification requires column chromatography (silica gel, gradient elution) followed by recrystallization. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorination efficiency and absence of byproducts .

Q. Which analytical techniques are most reliable for characterizing 7,8-Difluorochroman-6-ol?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, with ¹⁹F NMR resolving fluorine positional isomers. Mass spectrometry (MS) using electrospray ionization (ESI) or electron impact (EI) modes validates molecular weight. High-resolution LC-MS with multireaction monitoring (MRM) can detect trace impurities, as outlined in fluorinated compound analyses .

Advanced Research Questions

Q. How does the difluorination pattern influence the compound’s reactivity and stability in biological systems?

- Methodological Answer : Fluorine’s electron-withdrawing effects alter electronic density, impacting hydrogen bonding and metabolic stability. Comparative studies with mono-fluorinated analogs (e.g., 6-Fluoroindole derivatives) using density functional theory (DFT) calculations and in vitro microsomal assays can quantify metabolic half-life changes. Chroman ring fluorination may reduce oxidative degradation, as seen in perfluorinated compounds .

Q. What methodologies address stability challenges of 7,8-Difluorochroman-6-ol under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) involve storing the compound at 40°C/75% RH and extreme pH (1–13) for 1–3 months. Degradation products are profiled using LC-MS/MS and compared to reference standards. For fluorinated compounds, fluorine loss or isomerization can be monitored via ¹⁹F NMR .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer : SAR requires synthesizing analogs with systematic structural variations (e.g., replacing -OH with -OCH₃ or altering fluorine positions). In vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (using software like AutoDock) identify critical functional groups. For example, chroman derivatives with propyl substitutions show enhanced lipophilicity, affecting membrane permeability .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or metabolic outcomes may stem from assay conditions (e.g., buffer pH, cell line variability). Orthogonal validation methods (e.g., surface plasmon resonance vs. fluorescence polarization) and inter-laboratory replication under standardized protocols are essential. Methodological triangulation, as emphasized in pharmacological research rigor, ensures data reliability .

Methodological Notes

- Data Validation : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .

- Contradiction Analysis : Apply conflict-resolution frameworks from activity theory (e.g., identifying hierarchical motives in experimental design) to prioritize hypotheses .

- Ethical Synthesis : Avoid perfluorinated compound (PFC) synthesis routes with environmental persistence risks; opt for greener fluorination reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.